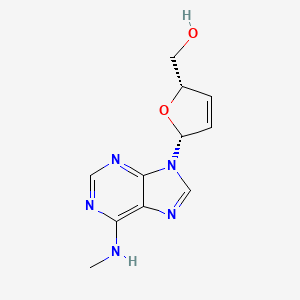

N-Methyl-2',3'-didehydro-2',3'-dideoxyadenosine

Description

Properties

CAS No. |

117723-57-6 |

|---|---|

Molecular Formula |

C11H13N5O2 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

[(2S,5R)-5-[6-(methylamino)purin-9-yl]-2,5-dihydrofuran-2-yl]methanol |

InChI |

InChI=1S/C11H13N5O2/c1-12-10-9-11(14-5-13-10)16(6-15-9)8-3-2-7(4-17)18-8/h2-3,5-8,17H,4H2,1H3,(H,12,13,14)/t7-,8+/m0/s1 |

InChI Key |

PTVIQIRZWYHMSO-JGVFFNPUSA-N |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C=C[C@H](O3)CO |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C=CC(O3)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine typically involves the transformation of ribonucleosides into their 2’,3’-didehydro-2’,3’-dideoxy derivatives. One common method includes the radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous reagents .

Industrial Production Methods

Industrial production of N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine involves similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often incorporating automated systems for precise control of reaction conditions. The use of enzymes, such as adenosine deaminase, can also be employed to transform 2’,3’-dideoxyadenosine into its desired derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its biological activity.

Reduction: Reduction reactions can be used to convert the compound into different analogs with varying properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of nucleosides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes.

Mechanism of Action

N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus’s genetic material. The compound mimics natural nucleosides and gets incorporated into the viral DNA during replication. due to its modified structure, it terminates the DNA chain elongation, effectively halting viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

The table below summarizes key differences between N-Methyl-2',3'-didehydro-2',3'-dideoxyadenosine and related compounds:

Key Comparative Insights

3.1 Structural and Metabolic Advantages

- N-Methylation: The N6-methyl group is hypothesized to reduce deamination by adenosine deaminase, a common metabolic pathway for d4A and ddA . For example, Balzarini et al. demonstrated that phosphoramidate derivatives of d4A (lacking methylation) exhibit 10–100× enhanced antiviral activity by bypassing kinase-dependent phosphorylation . The methyl group may similarly protect against enzymatic degradation.

- Didehydro-dideoxy backbone : The 2',3'-double bond confers rigidity to the sugar moiety, enhancing resistance to phosphorylysis compared to ddI .

3.2 Antiviral Activity and Selectivity

- While d4A and its derivatives (e.g., 3'-fluoro-d4A) show potent anti-HIV activity (EC₅₀: 0.5–2.4 µM), their toxicity profiles vary. For instance, 3'-azido-d4A analogs exhibit higher cytotoxicity than non-azidated derivatives . The N-methyl group may mitigate toxicity by reducing off-target interactions .

- L-carbocyclic d4A (EC₅₀: 2.4 µM) highlights the role of stereochemistry in balancing potency and safety .

Biological Activity

N-Methyl-2',3'-didehydro-2',3'-dideoxyadenosine (NM-ddA) is a modified nucleoside analog of adenosine, notable for its antiviral properties, particularly against retroviruses such as HIV. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

NM-ddA is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, along with a methyl group at the nitrogen position. This structural modification enhances its stability and binding affinity compared to other nucleoside analogs, allowing it to effectively mimic natural nucleosides in biological systems.

The primary mechanism through which NM-ddA exerts its antiviral effects is by inhibiting the reverse transcriptase enzyme of retroviruses. This enzyme is essential for converting viral RNA into DNA, a critical step in the viral replication cycle. NM-ddA mimics natural nucleosides and gets incorporated into viral DNA during replication, leading to chain termination and effectively halting viral replication.

Antiviral Effects

NM-ddA has demonstrated significant antiviral activity in various studies:

- Inhibition of HIV: NM-ddA shows strong inhibitory effects against HIV-1 and HIV-2. In vitro studies have reported effective concentrations (EC50) ranging from 4 μM to 8 μM in human T-lymphocyte cell lines .

- Comparison with Other Nucleosides: When compared with other dideoxynucleosides such as 2',3'-dideoxyadenosine (ddA) and 2',3'-dideoxyinosine (ddI), NM-ddA exhibits superior potency due to its enhanced binding properties .

Cytotoxicity and Selectivity

Research has evaluated the cytotoxicity of NM-ddA in human cell lines, revealing a favorable selectivity index. The compound demonstrates manageable toxicity levels while effectively inhibiting viral replication.

Case Studies

- In Vitro Assays: In studies involving MT-4 cells, NM-ddA inhibited HIV replication with an EC50 of approximately 5.27 μM . This level of inhibition indicates its potential as a therapeutic agent in HIV treatment.

- Structural Analyses: Structural modifications that enhance binding affinity were confirmed through NMR spectroscopy, demonstrating that NM-ddA binds effectively to reverse transcriptase, blocking its activity .

- Comparative Studies: A comparative analysis of NM-ddA with other nucleoside analogs showed that it possesses unique structural features that contribute to its enhanced biological activity. For instance, its methylation at the nitrogen position allows for improved stability and interaction with viral enzymes.

Data Tables

The following table summarizes the biological activities and characteristics of NM-ddA compared to other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methylated nitrogen; lacks 2' and 3' hydroxyls | Potent antiviral; inhibits HIV |

| 2',3'-Dideoxyadenosine | Lacks 2' and 3' hydroxyls; base structure of adenosine | Antiviral; used in HIV treatment |

| 2',3'-Dideoxyinosine | Similar dideoxy structure; derived from adenosine | Antiviral; less potent than ddA |

| Didanosine (ddI) | Dideoxynucleoside; lacks 2' hydroxyl | Antiviral; used against HIV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.